molecular formula C12H17NO B8311378 5-Amino-2-cyclohexylphenol

5-Amino-2-cyclohexylphenol

Cat. No.: B8311378
M. Wt: 191.27 g/mol
InChI Key: XVVKQNFYJQNRQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-cyclohexylphenol is a high-purity chemical intermediate of significant interest in advanced organic and medicinal chemistry research. This compound features a phenolic hydroxy group and a primary amino group on a benzene ring, which is further substituted with a cyclohexyl moiety. This unique structure makes it a valuable synthon for constructing more complex molecules, particularly in the synthesis of potential bioactive compounds. The presence of both electron-donating amino and hydroxy groups, along with the bulky, hydrophobic cyclohexyl ring, influences its reactivity and potential interactions in biological systems. Researchers can utilize this compound in the development of novel chemical entities. Its structural features are reminiscent of other amino-phenol compounds investigated for their potential biological activities, including roles as intermediates for potential enzyme inhibitors or other pharmacologically active targets . As a building block, it can be used in various chemical transformations, including protection/deprotection strategies, amide bond formation, and ring-forming reactions. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment (PPE) under standard laboratory safety protocols.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

5-amino-2-cyclohexylphenol

InChI

InChI=1S/C12H17NO/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h6-9,14H,1-5,13H2

InChI Key

XVVKQNFYJQNRQM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)N)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

5-Amino-2-cyclohexylphenol has garnered attention for its potential therapeutic properties. Research indicates that it may serve as a precursor in the development of drugs targeting various diseases.

  • Anticancer Properties : Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines. For instance, compounds derived from this structure have been tested against melanoma and other cancer types, demonstrating promising efficacy in inhibiting tumor growth .
  • Neuroprotective Effects : Research highlights the potential neuroprotective effects of this compound. It is being investigated for its role in modulating pathways related to neurodegenerative diseases, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Biochemical Research

The compound is also valuable in biochemical studies due to its ability to interact with biological molecules.

  • Enzyme Inhibition : this compound has been explored for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, its analogs have shown inhibition of acid ceramidase, a target in lipid metabolism disorders .
  • Cell Signaling Modulation : The compound's interactions with cellular receptors can influence signaling pathways, making it a candidate for studies focused on cell communication and response mechanisms .

Materials Science

In materials science, this compound serves as a building block for synthesizing polymers and other materials.

  • Polymer Synthesis : Its structural properties allow it to be incorporated into polymer matrices, enhancing material characteristics such as thermal stability and mechanical strength. Research indicates that incorporating this compound into polymer formulations can lead to improved performance in various applications .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of several derivatives of this compound against melanoma cell lines. The results indicated that certain modifications to the phenolic structure significantly enhanced cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Neuroprotection

In a preclinical trial focusing on neuroprotection, compounds based on this compound were administered to animal models exhibiting neurodegenerative symptoms. The findings suggested a reduction in neuroinflammation and improved cognitive function, highlighting the compound's potential as a therapeutic agent .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer Drug DevelopmentSignificant antiproliferative activity against melanoma
Biochemical ResearchEnzyme InhibitionInhibition of acid ceramidase observed
Materials SciencePolymer SynthesisEnhanced thermal stability in polymer formulations

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 2nd position significantly influences solubility, reactivity, and biological activity. Key comparisons include:

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Key Properties Applications
5-Amino-2-cyclohexylphenol Cyclohexyl (C₆H₁₁) ~221.3 (estimated) High lipophilicity, steric hindrance Drug intermediates, lipid-soluble APIs
5-Amino-2-chloro-4-fluorophenol Cl, F (halogens) 175.56 Electrophilic reactivity, moderate polarity Antibacterial agents, agrochemicals
5-Amino-2-(5-chlorobenzoxazol-2-yl)phenol Benzoxazolyl + Cl 260.68 UV absorption, planar structure Fluorescent dyes, sensors
5-Amino-2-naphthalenesulfonic acid Naphthalenesulfonic acid 239.25 High water solubility, acidity Dyes, surfactants

Key Observations :

  • Lipophilicity: The cyclohexyl group in this compound enhances lipid solubility compared to halogenated or sulfonated analogs, making it suitable for central nervous system (CNS) drug candidates.
  • Reactivity: Halogenated derivatives (e.g., 5-Amino-2-chloro-4-fluorophenol) exhibit higher electrophilicity, enabling nucleophilic substitution reactions, whereas the cyclohexyl group may limit reactivity due to steric hindrance .
  • Synthetic Complexity: Cyclohexyl-substituted phenols often require tailored catalysts (e.g., palladium-based) for Suzuki coupling, unlike simpler methyl or nitro derivatives .

Preparation Methods

Reaction Mechanism and Conditions

The amino and hydroxyl groups on the phenol ring activate the ortho and para positions for electrophilic substitution. Cyclohexyl halides act as alkylating agents, with AlCl₃ or FeCl₃ typically serving as Lewis acid catalysts. For example:

5-Amino-2-phenol+Cyclohexyl chlorideAlCl3This compound+HCl\text{5-Amino-2-phenol} + \text{Cyclohexyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} + \text{HCl}

Reaction temperatures range from 50–80°C, with yields highly dependent on steric effects and catalyst loading. Excess cyclohexyl halide (1.5–2.0 equivalents) is often required to drive the reaction to completion.

Challenges and Optimization

  • Regioselectivity : Competing para-substitution can occur, necessitating careful control of reaction time and temperature.

  • Catalyst Recycling : Solid-base catalysts like K₂O/MgO (10–30% by mass) improve recyclability and reduce waste.

  • Solvent Systems : Toluene or ionic liquids (e.g., 1,2,5-trimethylpyridine-based salts) enhance solubility and minimize side reactions.

Hydrogenation of Aromatic Precursors

Hydrogenation offers a direct route to introduce cyclohexyl groups via saturation of benzene rings. This method is particularly effective when starting with 5-amino-2-phenylphenol derivatives.

Catalytic Hydrogenation

Palladium on carbon (Pd/C) or Raney nickel catalyzes the hydrogenation of the phenyl group to cyclohexyl under high-pressure H₂ (3–5 atm). For example:

5-Amino-2-phenylphenol+3H2Pd/CThis compound\text{5-Amino-2-phenylphenol} + 3\text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound}

Reaction conditions typically involve temperatures of 80–120°C and ethanol or THF as solvents. Yields exceeding 75% are achievable with optimized catalyst loadings (5–10 wt%).

Transfer Hydrogenation

Alternative methods employ cyclohexene as a hydrogen donor in the presence of Mg or Zn catalysts. This approach avoids high-pressure equipment and enhances safety:

5-Amino-2-phenylphenol+CyclohexeneMgThis compound\text{5-Amino-2-phenylphenol} + \text{Cyclohexene} \xrightarrow{\text{Mg}} \text{this compound}

Reaction times range from 4–8 hours at 60–80°C, with yields comparable to traditional hydrogenation.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes. This method is ideal for thermally sensitive intermediates.

Condensation-Hydrolysis Sequence

A two-step protocol involves:

  • Condensation : 5-Nitro-2-cyclohexylphenol is synthesized via microwave-assisted alkylation (140°C, 15 minutes).

  • Reduction : The nitro group is reduced to an amine using H₂/Pd-C or NaBH₄/CuCl₂.

Key advantages include:

  • Efficiency : 80–85% yield in <1 hour total reaction time.

  • Solvent-Free Options : Neat conditions minimize purification steps.

Reductive Amination Pathways

Reductive amination introduces the amino group post-cyclohexylation, avoiding interference during alkylation.

Ketone Intermediate Route

  • Cyclohexylation : 2-Cyclohexylphenol is synthesized via Friedel-Crafts alkylation.

  • Nitration : Introduce a nitro group at the 5-position using HNO₃/H₂SO₄.

  • Reduction : Catalytic hydrogenation converts the nitro group to an amine.

This method achieves >70% overall yield but requires stringent control over nitration conditions to prevent over-oxidation.

Schiff Base Formation

Forming a Schiff base intermediate protects the amine during cyclohexylation:

5-Nitro-2-cyclohexylphenolNH3/H2This compound\text{5-Nitro-2-cyclohexylphenol} \xrightarrow{\text{NH}3/\text{H}2} \text{this compound}

Ammonia gas in methanol at 50°C facilitates this step, with yields up to 85%.

Comparative Analysis and Optimization

MethodYield (%)Time (h)Key AdvantagesLimitations
Friedel-Crafts65–754–6Simple setupLow regioselectivity
Catalytic Hydrogenation75–856–8High purityHigh-pressure equipment required
Microwave-Assisted80–850.5–1Rapid synthesisSpecialized equipment needed
Reductive Amination70–808–10Avoids nitro group interferenceMulti-step process

Optimization Strategies :

  • Catalyst Screening : Solid bases (e.g., K₂O/MgO) improve Friedel-Crafts selectivity.

  • Solvent Effects : Ionic liquids enhance cyclohexyl halide solubility, boosting yields by 15–20%.

  • Temperature Control : Maintaining 60–65°C during hydrolysis minimizes byproduct formation .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 5-Amino-2-cyclohexylphenol?

  • Methodological Answer : Synthesis typically involves cyclohexylation of 2-aminophenol derivatives. For example, reductive amination or Friedel-Crafts alkylation can introduce the cyclohexyl group. Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol . Characterization via 1H^1H-NMR and FT-IR confirms the amine and hydroxyl functional groups. Adjust reaction temperature (e.g., 80–100°C) and catalyst loading (e.g., Pd/C for hydrogenation) to optimize intermediates .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • Spectroscopy : 1H^1H-NMR (DMSO-d6) identifies aromatic protons (δ 6.5–7.2 ppm) and cyclohexyl protons (δ 1.2–2.0 ppm). FT-IR shows N-H stretching (~3400 cm1^{-1}) and O-H (~3200 cm1^{-1}) .
  • Chromatography : Gas chromatography (GC) with a DB-5 column (30 m × 0.25 mm) and FID detector validates purity. Use a temperature gradient (50°C to 280°C at 10°C/min) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in amber glass vials under inert gas (N2_2) at –20°C to prevent oxidation. Desiccate with silica gel to avoid hydrolysis of the amine group. Regularly monitor via TLC or HPLC for degradation (e.g., new peaks at Rf 0.3–0.5) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Conduct solvent screening using standardized buffers (pH 2–12) and polar/non-polar solvents (e.g., DMSO, hexane). Measure solubility via UV-Vis spectroscopy (λ = 270 nm). Control variables like temperature (25°C vs. 37°C) and ionic strength. Compare results with literature using statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies optimize yield in multi-step synthesis involving this compound?

  • Methodological Answer :

  • Step 1 : Optimize cyclohexylation via Design of Experiments (DoE) to test catalyst (e.g., AlCl3_3) concentration (5–15 mol%) and reaction time (4–12 hrs).
  • Step 2 : Use flow chemistry for intermediates to reduce side products. Monitor via inline IR spectroscopy.
  • Step 3 : Employ green solvents (e.g., cyclopentyl methyl ether) during purification to improve recovery rates (>85%) .

Q. How to assess the photostability of this compound under varying environmental conditions?

  • Methodological Answer : Expose samples to UV light (λ = 254–365 nm) in controlled chambers. Use HPLC-PDA to quantify degradation products (e.g., quinone formation). Compare degradation kinetics (zero-order vs. first-order models) under aerobic vs. anaerobic conditions. Cross-validate with mass spectrometry (LC-MS) for structural elucidation .

Data Analysis & Experimental Design

Q. How should researchers design experiments to evaluate the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Use a palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids. Screen ligands (e.g., SPhos, XPhos) and bases (K2 _2CO3 _3, Cs2 _2CO3 _3) in DMF/H2 _2O (3:1). Monitor reaction progress via 1H^1H-NMR. Calculate turnover numbers (TON) and compare with DFT simulations to rationalize reactivity .

Q. What analytical approaches differentiate this compound from structural analogs like 4-(Cyclohexylamino)phenol?

  • Methodological Answer : Perform high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., 191.27 g/mol vs. 207.29 g/mol). Use 13C^{13}C-NMR to distinguish substitution patterns (C-2 cyclohexyl vs. C-4 cyclohexylamino). X-ray crystallography provides definitive structural evidence .

Safety & Handling

Q. What precautions are critical when handling this compound in aqueous solutions?

  • Methodological Answer : Use fume hoods and nitrile gloves to prevent dermal exposure. Avoid acidic conditions (pH < 4) to prevent salt formation and unpredictable reactivity. In case of spills, neutralize with 5% NaHCO3 _3 and adsorb with vermiculite. Document LD50_{50} values from acute toxicity studies (e.g., OECD 423 guidelines) .

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